molecular formula C11H20O3 B8392809 Ethyl 4-ethyl-3-hydroxyhept-6-enoate

Ethyl 4-ethyl-3-hydroxyhept-6-enoate

Cat. No. B8392809
M. Wt: 200.27 g/mol
InChI Key: XYBOFXPIMAGSTL-UHFFFAOYSA-N
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Patent
US07947738B2

Procedure details

Ethyl 4-ethyl-3-hydroxyhept-6-enoate (3.64 g, 18.2 mmol) was dissolved in a 2 N potassium hydroxide-methanol solution (120 mL), and the solution was stirred overnight at room temperature. From the reaction solution, the solvent was distilled off under reduced pressure. To the residue, a 1 N aqueous sodium hydroxide solution (200 mL) was then added, followed by extraction with diethyl ether. The aqueous layer was made acidic by the addition of concentrated hydrochloric acid under ice cooling, followed by extraction with diethyl ether again. The organic layer was washed with saturated saline and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure to obtain the compound of interest as a pale yellow oil substance (3.14 g, <100%, mixture of diastereomers).
Quantity
3.64 g
Type
reactant
Reaction Step One
Name
potassium hydroxide methanol
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:12][CH:13]=[CH2:14])[CH:4]([OH:11])[CH2:5][C:6]([O:8]CC)=[O:7])[CH3:2]>[OH-].[K+].CO>[CH2:1]([CH:3]([CH2:12][CH:13]=[CH2:14])[CH:4]([OH:11])[CH2:5][C:6]([OH:8])=[O:7])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.64 g
Type
reactant
Smiles
C(C)C(C(CC(=O)OCC)O)CC=C
Name
potassium hydroxide methanol
Quantity
120 mL
Type
solvent
Smiles
[OH-].[K+].CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
From the reaction solution, the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, a 1 N aqueous sodium hydroxide solution (200 mL) was then added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethyl ether
ADDITION
Type
ADDITION
Details
The aqueous layer was made acidic by the addition of concentrated hydrochloric acid under ice cooling
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethyl ether again
WASH
Type
WASH
Details
The organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the compound of interest
ADDITION
Type
ADDITION
Details
as a pale yellow oil substance (3.14 g, <100%, mixture of diastereomers)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)C(C(CC(=O)O)O)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.